
N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered aromatic ring .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction between a 1,4-diketone and an amine . The synthesis of oxazole derivatives typically involves the cyclodehydration of an amino alcohol or from the cyclization of a haloformaldoxime .Molecular Structure Analysis
The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of pyrrole and oxazole derivatives can include nucleophilic addition-cyclization processes.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . The properties of the specific compound “N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-Lipoxygenase Agents : A study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, which share structural similarities with N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide, showed potential as anticancer and anti-5-lipoxygenase agents. The research discussed the synthesis and biological evaluation of these compounds, suggesting their relevance in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antimicrobial Agents : A 2020 study highlighted the synthesis of pyrrole derivatives, including pyrrole carboxamides, for their potential as antimicrobial agents. This research is significant as it relates to the development of new antimicrobial compounds, which is crucial in the context of increasing antibiotic resistance (Source).
Antituberculosis Activity : Jeankumar et al. (2013) investigated thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. These studies contribute to the ongoing efforts to combat tuberculosis, a major global health issue (Jeankumar et al., 2013).
Poly(benzoxazole) Synthesis : Research by Ebara et al. (2003) on the synthesis of photosensitive poly(benzoxazole) using related precursors demonstrates the application of these compounds in materials science, particularly in the development of photosensitive materials (Ebara et al., 2003).
Antiviral Activities : The synthesis and evaluation of benzamide-based 5-aminopyrazoles and their derivatives for antiavian influenza virus activity, as explored in a 2020 study by Hebishy et al., highlight the potential of these compounds in the development of antiviral drugs, especially against influenza viruses (Hebishy et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of such compounds could involve further exploration of their synthesis, characterization, and evaluation for various biological activities. These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
Eigenschaften
IUPAC Name |
5-phenyl-N-(2-pyrrol-1-ylethyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(17-8-11-19-9-4-5-10-19)16-18-12-14(21-16)13-6-2-1-3-7-13/h1-7,9-10,12H,8,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZYHDRBQKPRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)
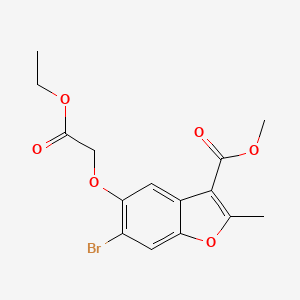
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2584362.png)
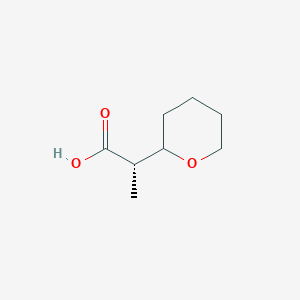
![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)
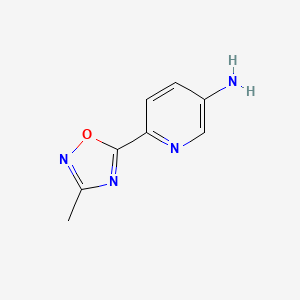
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2584372.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2584373.png)
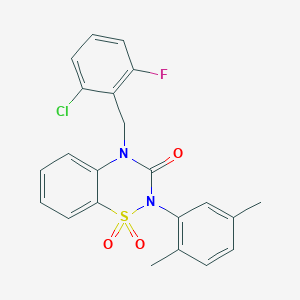
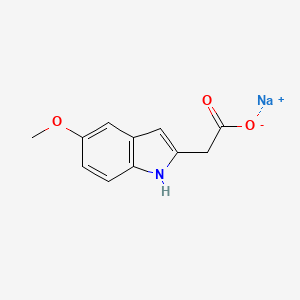
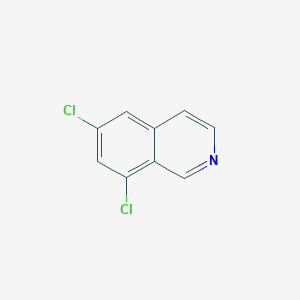
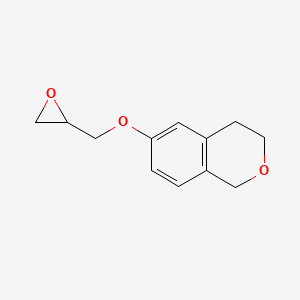
![1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2584379.png)
![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)